3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline
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Overview
Description
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency . The use of catalysts and optimized reaction pathways can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
Scientific Research Applications
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(1H-Imidazol-1-yl)aniline
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1-(4-Aminophenyl)-1H-imidazole
Uniqueness
3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to the specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methyl-4-(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-7-10(12)3-4-11(8)14-6-5-13-9(14)2/h3-7H,12H2,1-2H3 |
InChI Key |
ASVIVBDKPBSKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CN=C2C |
Origin of Product |
United States |
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